molecular formula C20H30N2O B7129460 N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7129460
M. Wt: 314.5 g/mol
InChI Key: MPLKZNSMMUJKPF-UHFFFAOYSA-N
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Description

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a cyclopropane carboxamide group, and a phenyl group substituted with a 2-methylpropyl chain

Properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-15(2)13-16-3-5-17(6-4-16)14-22-11-9-19(10-12-22)21-20(23)18-7-8-18/h3-6,15,18-19H,7-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLKZNSMMUJKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the phenyl group is introduced via Friedel-Crafts alkylation. The final step involves the formation of the cyclopropane carboxamide group through a reaction with cyclopropanecarboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide: shares similarities with other piperidine derivatives and cyclopropane carboxamides.

    Other similar compounds: include this compound analogs with different substituents on the phenyl or piperidine rings.

Uniqueness

  • The unique combination of the piperidine ring, cyclopropane carboxamide group, and substituted phenyl group gives this compound distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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